molecular formula C25H24FN3O3S2 B2523208 4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 851080-05-2

4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2523208
CAS RN: 851080-05-2
M. Wt: 497.6
InChI Key: FCOHYTCBQCNNGX-RFBIWTDZSA-N
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Description

The compound "4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide" is a complex molecule that appears to be related to a family of benzothiazole sulfonamide derivatives. These compounds have been studied for various biological activities, including antibacterial, antifungal, and enzyme inhibition properties. The benzothiazole moiety is a common feature in these molecules, which is known for its potential pharmacological activities.

Synthesis Analysis

The synthesis of benzothiazole sulfonamide derivatives typically involves a condensation reaction. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other derivatives, such as 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide, were synthesized using a condensation reaction of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives in a pyridine-acetic anhydride mixture . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the condensation of appropriate sulfonamide and benzothiazole precursors.

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamide derivatives is characterized by the presence of a benzothiazole ring and a sulfonamide group. The ligand in these compounds often coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and a nitrogen atom attached to the benzothiazole ring . The X-ray coordinates of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) revealed an unusual binding mode to the hinge region via a water molecule . This information could be indicative of the binding properties and molecular interactions that the compound might exhibit.

Chemical Reactions Analysis

Benzothiazole sulfonamide derivatives can participate in various chemical reactions. For example, the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water led to the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This reaction is considered "green" due to its use of water as a solvent and nearly quantitative yields. The synthesis of new 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides also demonstrates the versatility of these compounds in forming various derivatives with potential inhibitory activity toward carbonic anhydrase enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamide derivatives are influenced by their molecular structure. The ligand's ability to coordinate with metal ions suggests potential solubility in various solvents, which is important for biological applications . The presence of different substituents on the benzothiazole and sulfonamide moieties can significantly affect the compound's activity and selectivity profiles, as seen in the inhibitory activity toward carbonic anhydrase enzymes . The antibacterial studies of NBTCS and its metal complexes against various strains indicate that these compounds have significant biological activity, which could be related to their physical and chemical properties .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Some novel benzothiazoles and sulphonamide compounds have been synthesized and screened for antimicrobial activity. These compounds have shown a wide range of biodynamic properties, suggesting potential therapeutic applications. The synthesis involved the preparation of benzothiazole from 3-chloro-4fluoro aniline, indicating a method that could potentially be applied or adapted for synthesizing compounds similar to the one (V. Jagtap et al., 2010).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been designed, synthesized, and tested for in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds showed promising broad-spectrum antitumor activity, suggesting that modifications of sulfonamide derivatives could lead to potential cancer therapies (Samet Mert et al., 2014).

Carbonic Anhydrase Inhibition for Cancer Therapy

Benzothiazole-based sulphonamides have been developed as novel inhibitors for cancer-associated carbonic anhydrase isoforms IX and XII, showcasing a strategy to generate potent inhibitors with potential implications in cancer treatment (T. Al-Warhi et al., 2022).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3S2/c1-3-28(17-18-9-6-5-7-10-18)34(31,32)20-15-13-19(14-16-20)24(30)27-25-29(4-2)23-21(26)11-8-12-22(23)33-25/h5-16H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHYTCBQCNNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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